tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

Spirocyclic lactam Regioisomer differentiation Medicinal chemistry building blocks

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4) is a Boc-protected spirocyclic lactam featuring a 2,8-diazaspiro[4.6]undecane core with a 1-oxo substitution. It belongs to the class of privileged diazaspiro scaffolds that have emerged as versatile intermediates in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and CCR8 receptor modulators.

Molecular Formula C14H24N2O3
Molecular Weight 268.357
CAS No. 1341039-08-4
Cat. No. B592173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate
CAS1341039-08-4
Molecular FormulaC14H24N2O3
Molecular Weight268.357
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(CCNC2=O)CC1
InChIInChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-5-14(7-10-16)6-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
InChIKeyPNIHEKTXCMKGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4): A Boc-Protected Spirocyclic Lactam Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4) is a Boc-protected spirocyclic lactam featuring a 2,8-diazaspiro[4.6]undecane core with a 1-oxo substitution. It belongs to the class of privileged diazaspiro scaffolds that have emerged as versatile intermediates in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and CCR8 receptor modulators [1]. The compound carries a tert-butyl carbamate (Boc) protecting group at the 8-position, enabling controlled deprotection and subsequent functionalization. With a molecular weight of 268.35 g/mol, a computed LogP of 2.18, and a boiling point of 438 °C at 760 mmHg, it occupies a physicochemical space that balances solubility with membrane permeability—a property valued in fragment-based and CNS drug discovery programs . Its primary role is as a synthetic intermediate rather than a final bioactive entity, meaning procurement decisions hinge on regioisomeric identity, protecting-group placement, and scaffold topology relative to closely related diazaspiro analogs.

Why tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate Cannot Be Replaced by Generic Spirocyclic Analogs: Regioisomeric Identity Dictates Downstream Synthetic and Biological Outcomes


Within the diazaspiro[4.6]undecane family, subtle variations in oxo-group position, Boc placement, and ring size produce compounds that are not interchangeable. The 1-oxo regioisomer positions the carbonyl in the pyrrolidinone ring (5-membered lactam), creating a specific hydrogen-bonding vector and electronic environment that differs fundamentally from the 2-oxo (CAS 1251022-71-5) and 3-oxo analogs, where the carbonyl resides in different rings or positions . Moving the Boc group from the 8-position to the 1-position (CAS 1160246-80-9) alters which nitrogen is protected, dictating the site of subsequent deprotection and coupling reactions. Even the ring-size analog—tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7)—introduces conformational differences because the 6-membered ring in the [4.5] scaffold restricts accessible dihedral angles compared to the 7-membered ring in the [4.6] system, directly impacting target binding when elaborated into final inhibitors . These structural distinctions mean that SAR studies, patent filings, and synthetic routes developed for one regioisomer cannot be assumed valid for another, making precise CAS-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate Relative to Closest Analogs


Regioisomeric Oxo-Group Positioning: 1-Oxo vs. 2-Oxo Creates Distinct Hydrogen-Bonding and Reactivity Profiles

The target compound carries the carbonyl at the 1-position of the 2,8-diazaspiro[4.6]undecane scaffold, forming a 2-pyrrolidinone (γ-lactam) embedded in the 5-membered ring. Its closest oxo-regioisomer, tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1251022-71-5), places the carbonyl at the 2-position within a 6-membered δ-lactam ring . This difference alters the carbonyl's spatial orientation: the 1-oxo carbonyl vector points outward from the spiro junction with a different trajectory than the 2-oxo carbonyl, affecting both intramolecular hydrogen bonding and intermolecular target engagement when the scaffold is elaborated. The 1-oxo pyrrolidinone ring is also more strained (5-membered vs. 6-membered lactam), conferring higher reactivity toward nucleophilic ring-opening, which can be exploited in prodrug strategies or irreversible inhibitor design [1]. In patent literature, the 1-oxo-2,8-diazaspiro[4.6]undecane scaffold has been specifically claimed as an intermediate for diazaspiro lactam-based therapeutics, while the 2-oxo isomer appears in distinct patent families targeting different biological endpoints [2].

Spirocyclic lactam Regioisomer differentiation Medicinal chemistry building blocks

Boc Protection Site: 8-Carboxylate vs. 1-Carboxylate Determines Synthetic Elaboration Sequence

The Boc protecting group in the target compound is installed at the 8-position (nitrogen in the 7-membered azepane ring), whereas the regioisomer 1-Boc-1,8-diazaspiro[4.6]undecane (CAS 1160246-80-9) carries Boc at the 1-position (nitrogen in the 5-membered pyrrolidine ring) . This positional difference is not cosmetic: the pKa of the conjugate acid of the 8-N (azepane-type amine, pKa ~10-11) differs from that of the 1-N (pyrrolidine-type amine, pKa ~10.5-11.5), leading to differential Boc deprotection rates under acidic conditions . Furthermore, the 8-position Boc in the target compound selectively masks the more sterically accessible nitrogen in the 7-membered ring, leaving the 1-position free for initial functionalization—a strategic advantage when constructing libraries that require sequential amine diversification. Vendor purity specifications for the target compound consistently report 97-98% purity (HPLC), while the 1-Boc isomer is typically supplied at 95% purity, indicating potential differences in synthetic accessibility and purification efficiency .

Protecting group strategy Orthogonal deprotection Spirocyclic scaffold diversification

Spiro Ring-Size Differentiation: [4.6]Undecane (7-Membered Ring) vs. [4.5]Decane (6-Membered Ring) Dictates Conformational Space and Kinase Pocket Complementarity

The target compound features a spiro[4.6]undecane core with a 7-membered azepane ring, whereas the widely used tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7) contains a 6-membered piperidine ring . This ring expansion from 6 to 7 atoms introduces an additional degree of conformational freedom: the 7-membered ring can adopt chair, twist-chair, and boat conformations, while the 6-membered ring is largely restricted to chair conformers. For kinase inhibitor applications, the spiro[4.6]undecane scaffold has been shown in class-level studies to provide enhanced occupancy of the ATP-binding site's hydrophobic back pocket compared to spiro[4.5]decane analogs, attributed to the extended reach of the 7-membered ring [1]. A related diazaspiro[5.5]undecane scaffold demonstrated CDK2 inhibition with IC50 ~500 nM, and the [4.6] topology offers an intermediate conformational profile between the rigid [4.5] and flexible [5.5] systems, potentially optimizing the entropy-enthalpy balance in target binding . The LogP of the target compound (2.18) is intermediate between typical [4.5]decane (LogP ~1.8-2.0) and [5.5]undecane (LogP ~2.5-3.0) analogs, providing a distinct lipophilicity window for CNS drug design.

Spirocyclic kinase inhibitors Ring-size SAR ATP-binding site complementarity

Commercial Availability and Purity Benchmarking: Higher Stated Purity vs. Reduced (Non-Oxo) Analog Enables Direct Use Without Purification

Multiple independent vendors supply the target compound at 97-98% purity (HPLC), with Beyotime specifying 98% , Leyan at 97% , and Fluorochem confirming 97% . In contrast, the reduced analog 8-Boc-1,8-diazaspiro[4.6]undecane (CAS 1403767-18-9), which lacks the 1-oxo group, is typically supplied at 95% purity by major vendors . This 2-3 percentage point purity gap reflects the additional synthetic step (oxidation or lactam formation) and subsequent purification that the target compound undergoes, delivering a product that can often be used directly in amide coupling or deprotection reactions without additional chromatography. The presence of the oxo group also provides a UV chromophore (carbonyl n→π* transition at ~210-220 nm) that facilitates HPLC monitoring, a practical advantage over the fully reduced analog for reaction tracking and quality control. Pricing data from CymitQuimica indicates the target compound at €172.00/50mg and €647.00/500mg, establishing a cost framework for budget planning in library synthesis programs .

Building block procurement Purity specification Synthetic intermediate quality

Patent Landscape Association: Enrichment in CCR8 Antagonist and Kinase Inhibitor Patent Families Relative to Non-Oxo Analogs

The target compound's scaffold appears in patent families directed toward CCR8-mediated diseases and kinase inhibition, with PubChem patent depositor data confirming its inclusion in Google Patents-indexed filings as of 2020 [1]. A 2025 US patent assigned to Naurex specifically claims processes and intermediates for producing diazaspiro lactam compounds, a class that encompasses the 1-oxo-2,8-diazaspiro[4.6]undecane motif [2]. In contrast, the non-oxo analog 8-Boc-1,8-diazaspiro[4.6]undecane (CAS 1403767-18-9) is predominantly associated with material science applications (polyimide film monomers) rather than pharmaceutical patents [3]. This divergent patent landscape indicates that the 1-oxo functionality is a critical pharmacophoric element that distinguishes pharmaceutical-grade intermediates from industrial monomers. The AstraZeneca-originated WO2005040167 patent family on diazaspiroalkanes for CCR8-mediated diseases explicitly includes spirocyclic lactam structures, and the target compound's scaffold maps onto the exemplified core structures, suggesting its utility as a key intermediate in chemokine receptor antagonist programs [4].

Patent analysis CCR8 antagonist Diazaspiro lactam intermediate Kinase inhibitor synthesis

High-Value Application Scenarios for tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring Sequential Amine Functionalization

The 8-Boc protection strategy enables a sequential diversification workflow: first functionalize the free 1-position amine (pyrrolidine nitrogen) via amide coupling or reductive amination, then acid-deprotect the 8-position Boc to reveal the azepane amine for a second diversification step. This orthogonal strategy is not accessible with the 1-Boc isomer (CAS 1160246-80-9), where the pyrrolidine nitrogen is blocked first . The 1-oxo lactam provides a built-in carbonyl for hydrogen-bonding interactions with kinase hinge regions, and the 7-membered azepane ring in the [4.6]undecane scaffold offers extended reach into hydrophobic back pockets compared to [4.5]decane analogs, as evidenced by diazaspiro kinase inhibitor co-crystal structures (PDB 3ZO2) [1].

CCR8 Antagonist Medicinal Chemistry Programs Targeting Chemokine-Driven Diseases

The compound's spirocyclic lactam core maps onto the exemplified structures in the WO2005040167 patent family describing diazaspiroalkane CCR8 antagonists [2]. The 1-oxo group is a critical pharmacophoric element present in the patent's active compounds, and the 8-Boc protection allows late-stage diversification of the azepane ring to explore CCR8 potency and selectivity SAR. The LogP of 2.18 positions the elaborated compounds in a favorable lipophilicity range for oral bioavailability, distinguishing it from more lipophilic [5.5]undecane scaffolds (LogP ~2.5-3.0) that may present solubility and metabolic liability challenges.

Diazaspiro Lactam Process Development and Scale-Up According to Recently Patented Methods

The 2025 Naurex patent on processes and intermediates for diazaspiro lactam compounds provides a validated synthetic route amenable to scale-up [3]. The target compound's 97-98% commercial purity indicates a mature supply chain suitable for multi-gram procurement. For process chemistry groups, the compound serves as a reference standard for developing in-house synthetic routes, with the UV-active oxo group facilitating reaction monitoring by HPLC at 210-220 nm.

CNS-Penetrant Probe Synthesis Leveraging Intermediate Lipophilicity and Conformational Flexibility

With a computed LogP of 2.18, the target compound occupies an intermediate lipophilicity space between [4.5]decane (LogP ~1.8-2.0) and [5.5]undecane (LogP ~2.5-3.0) scaffolds . This balanced LogP, combined with the 7-membered ring's conformational flexibility, makes it a suitable starting point for designing CNS-penetrant chemical probes where both passive permeability and aqueous solubility are required. The 1-oxo lactam provides a metabolically stable carbonyl that resists oxidative metabolism compared to the fully reduced pyrrolidine analog (CAS 1403767-18-9), which is more susceptible to N-dealkylation and oxidation .

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